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Compound of Interest

Compound Name: 4-Methylcoumarin

Cat. No.: B1582148

An In-depth Analysis of NMR, IR, and UV-Vis Spectroscopic Data for Researchers and Drug
Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 4-
Methylcoumarin (also known as 4-methyl-2H-chromen-2-one), a fundamental heterocyclic
scaffold of significant interest in medicinal chemistry and materials science. This document
compiles key Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-
Vis) spectroscopic data, details the experimental protocols for data acquisition, and presents a
logical workflow for spectroscopic analysis.

Quantitative Spectroscopic Data

The following tables summarize the essential spectroscopic data for 4-Methylcoumarin,
providing a clear and concise reference for compound characterization.

Table 1: *H NMR Spectroscopic Data of 4-
Methylcoumarin
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Proton (H) Chemical Shift (8) ppm Solvent
H-3 6.16 CDCls
H-5 7.49 (dd) CDCls
H-6 7.27 (ddd) CDCls
H-7 7.27 (ddd) CDCls
H-8 7.24 (dd) CDClz
4-CHs 2.39 CDCls

Note: Assignments for aromatic protons (H-6, H-7, H-8) can be complex due to overlapping
signals.

Table 2: *C NMR Spectroscopic Data of 4-
Methylcoumarin

Carbon (C) Chemical Shift () ppm Solvent
C-2 161.1 CDCls
C-3 1153 CDCls
C-4 152.4 CDCls
C-4a 118.6 CDCls
C-5 127.3 CDCls
C-6 124.0 CDCls
C-7 131.6 CDCls
C-8 116.6 CDClIs
C-8a 153.9 CDCls
4-CHs 18.6 CDCls
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Source: 3C NMR data is referenced from L. Ernst, J. Magn. Resonance 21, 241 (1976) as cited
by PubChem[1].

ble 3: IR : ¢ 4-Methyl :

Functional Group Absorption Peak (cm™1) Method

C=0 (Lactone) 1720 KBr Pellet
C=C (Aromatic) 1625, 1570 KBr Pellet
C-H (Aromatic) 3050 KBr Pellet
C-H (Methyl) 2925 KBr Pellet
C-O-C (Ether) 1270, 1180 KBr Pellet

Note: Peak positions can vary slightly based on the experimental method (e.g., KBr pellet,
Nujol mull, or vapor phase).

Table 4: UV-Vis Spectroscopic Data of 4-Methylcoumarin

Solvent Amax (nm)
Ethanol 275, 311
DMSO 285, 310

Note: Substituents on the coumarin ring can cause a significant bathochromic (red) shift in the
absorption maximal[2].

Experimental Protocols

The data presented in this guide are typically obtained using the following standard
methodologies.

NMR Spectroscopy (*H and **C)

Sample Preparation:

e Accurately weigh 5-10 mg of the 4-Methylcoumarin sample.
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e Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,
Chloroform-d (CDCIz) or DMSO-ds) in a clean vial.

o Tetramethylsilane (TMS) is typically added as an internal standard to reference the chemical
shifts to 0.00 ppm.

» Transfer the resulting solution into a 5 mm NMR tube.
Data Acquisition:
e Instrument: Spectra are recorded on a 300, 400, or 500 MHz NMR spectrometer.

e 1H NMR: A standard one-pulse experiment is performed. Typically, 16 to 64 scans are
acquired to ensure a good signal-to-noise ratio.

e 13C NMR: A proton-decoupled 3C NMR spectrum is acquired. Due to the low natural
abundance of the 13C isotope, a larger number of scans (e.g., 1024 or more) is generally
required.

IR Spectroscopy

Sample Preparation (KBr Pellet Method):

e Thoroughly grind a small amount (1-2 mg) of the 4-Methylcoumarin sample with
approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.

» Place the resulting fine powder into a pellet press.

o Apply pressure to form a thin, transparent KBr pellet.

Data Acquisition:

e Instrument: A Fourier-Transform Infrared (FTIR) spectrometer is used.

e Procedure: A background spectrum of the empty sample holder is recorded first. The KBr
pellet containing the sample is then placed in the spectrometer's sample holder, and the
spectrum is recorded, typically in the range of 4000-400 cm™1.
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UV-Vis Spectroscopy

Sample Preparation:

e Prepare a stock solution of 4-Methylcoumarin of a known concentration (e.g., 1 mg/mL) in a
UV-grade solvent such as ethanol or methanol.

» Prepare a series of dilutions from the stock solution to a final concentration suitable for
measurement (typically in the pg/mL range).

Data Acquisition:
¢ Instrument: A dual-beam UV-Vis spectrophotometer is used.

o Procedure: The spectrophotometer is first zeroed using a cuvette containing the pure solvent
(the blank). The sample solution is then placed in the sample cuvette, and the absorbance is
measured over a specific wavelength range, typically 200-400 nm, to identify the
wavelengths of maximum absorbance (Amax).

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for obtaining and analyzing the
spectroscopic data described in this guide.
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General Workflow for Spectroscopic Analysis of 4-Methylcoumarin
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Profile of 4-Methylcoumarin: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1582148#spectroscopic-data-of-4-methylcoumarin-
nmr-ir-uv-visj

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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